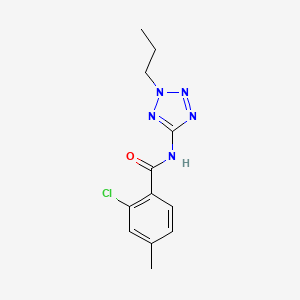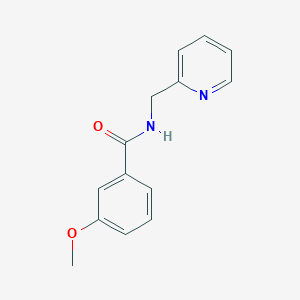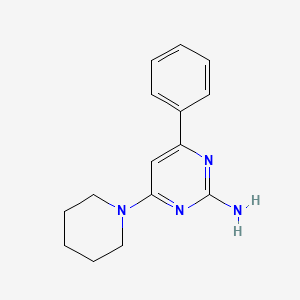![molecular formula C16H18N2O2S B5786750 N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5786750.png)
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide, also known as MLN8054, is a small molecule inhibitor of Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays an important role in cell cycle regulation, specifically in the formation and function of the mitotic spindle during cell division. MLN8054 has been studied extensively in scientific research for its potential as a cancer therapy.
Wirkmechanismus
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide inhibits Aurora A kinase by binding to the ATP binding site of the enzyme, preventing its activity. Aurora A kinase plays a critical role in the formation and function of the mitotic spindle during cell division, and inhibition of this enzyme leads to defects in mitosis and cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to affect normal cells. It has been shown to induce apoptosis in normal human lymphocytes and to inhibit the growth of normal human fibroblasts. However, the toxicity of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide to normal cells is generally lower than that observed in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide as a research tool is its specificity for Aurora A kinase, which allows for the study of the specific effects of inhibiting this enzyme. However, one limitation is that N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide may have off-target effects on other kinases, which could complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research involving N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of combination therapies involving N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide and other cancer therapies. Another area of interest is the identification of biomarkers that could predict response to N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide treatment. Additionally, further studies are needed to determine the long-term effects of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide treatment on normal cells.
Synthesemethoden
The synthesis of N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 2-thiophenecarboxylic acid, followed by reduction of the nitro group to an amine and subsequent coupling with 3-methylbutanoyl chloride and 4-aminophenol. The final product is obtained through crystallization and purification.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has been extensively studied in scientific research for its potential as a cancer therapy. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, and to induce cell cycle arrest and apoptosis. N-{4-[(3-methylbutanoyl)amino]phenyl}-2-thiophenecarboxamide has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy, and has been shown to enhance their effects.
Eigenschaften
IUPAC Name |
N-[4-(3-methylbutanoylamino)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11(2)10-15(19)17-12-5-7-13(8-6-12)18-16(20)14-4-3-9-21-14/h3-9,11H,10H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKCVCIERVTIII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-methylbutanoyl)amino]phenyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)



![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)


![7-ethyl-1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indole-3-carbaldehyde](/img/structure/B5786764.png)


![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)